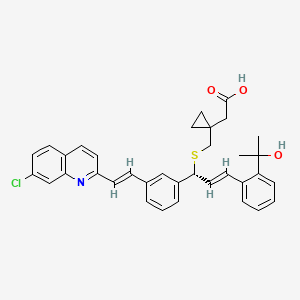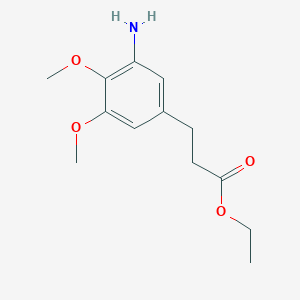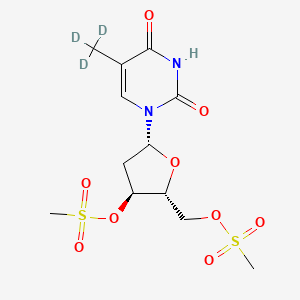
3',5'-Dimethanesulfonate Thymidine, Methyl-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves the reaction of thymidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate groups with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses.
Biology: It serves as a biochemical tool in studying DNA synthesis and repair mechanisms.
Medicine: The compound is used in the development of diagnostic assays and therapeutic agents.
Industry: It is employed in the production of high-quality reference materials and proficiency testing standards
作用机制
The mechanism of action of 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 involves its incorporation into DNA during replication. The methanesulfonate groups can interact with DNA polymerases, affecting the synthesis and repair processes. The deuterium labeling (Methyl-d3) provides additional stability and allows for precise tracking in various biochemical assays .
相似化合物的比较
Similar compounds to 3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 include:
Thymidine: The parent compound without the methanesulfonate groups.
5-Methylthio-2’-deoxyuridine: A thymidine analog with a methylthio group.
3’,5’-Diacetylthymidine: A thymidine derivative with acetyl groups instead of methanesulfonate groups
3’,5’-Dimethanesulfonate Thymidine, Methyl-d3 is unique due to its dual methanesulfonate groups and deuterium labeling, which provide enhanced stability and specificity in research applications .
属性
分子式 |
C12H18N2O9S2 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C12H18N2O9S2/c1-7-5-14(12(16)13-11(7)15)10-4-8(23-25(3,19)20)9(22-10)6-21-24(2,17)18/h5,8-10H,4,6H2,1-3H3,(H,13,15,16)/t8-,9+,10+/m0/s1/i1D3 |
InChI 键 |
JPBRYDQRCOMYRY-FJNUSGMBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COS(=O)(=O)C)OS(=O)(=O)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COS(=O)(=O)C)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



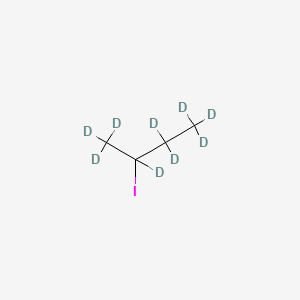
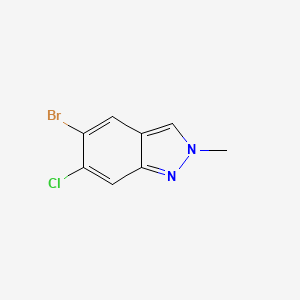

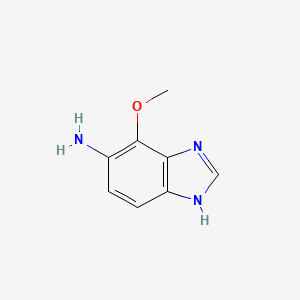
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
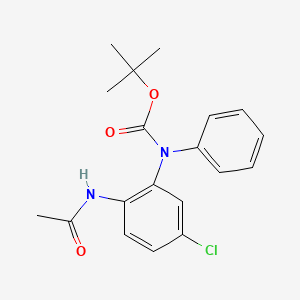
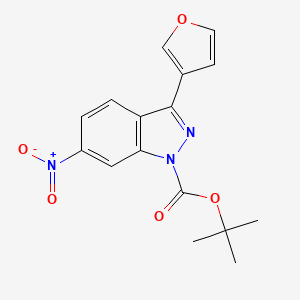
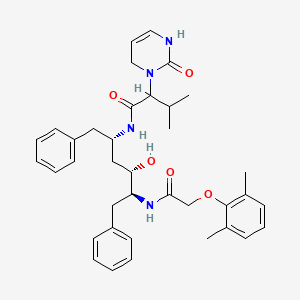

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

